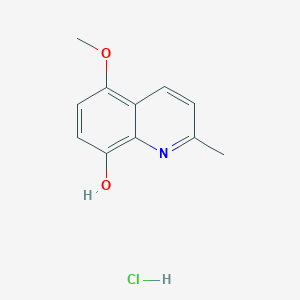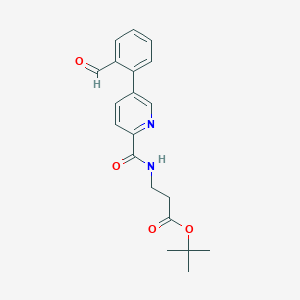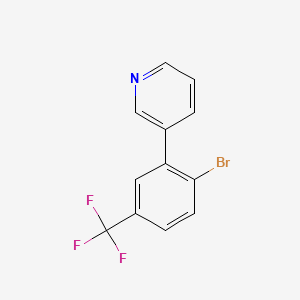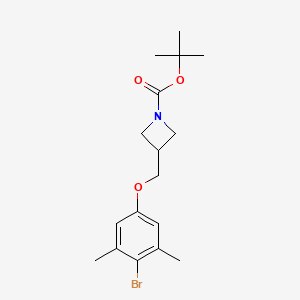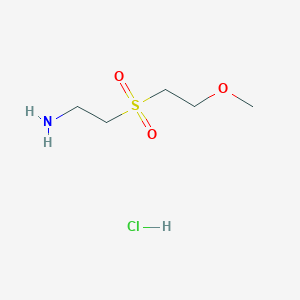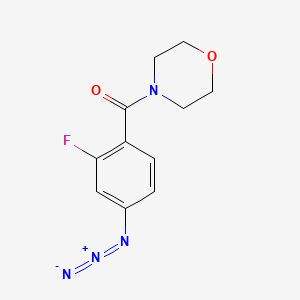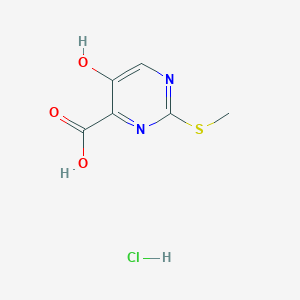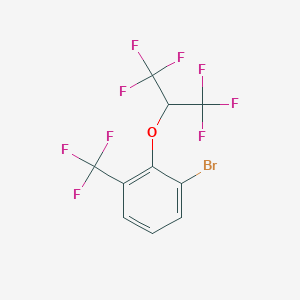
(S)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound involves understanding the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances and its behavior under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Transformations
Researchers have explored the synthetic applications of fluorinated ethylamines, including the synthesis of novel compounds. For example, Pichat and Tostain (1979) demonstrated the synthesis of an anorexigenic compound marked with carbon-14, starting from fluorophenyl precursors, showcasing the utility of fluorinated ethylamines in radiolabeling studies for pharmacological research (Pichat & Tostain, 1979). Similarly, the development of fluorinating agents for replacing hydroxyl groups with fluorine atoms highlights the relevance of fluorinated compounds in modifying organic molecules to achieve desired chemical properties (Bergmann & Cohen, 1970).
Materials Science and Polymer Chemistry
In materials science, the introduction of fluorinated groups into polymers and other materials to modify their properties, such as thermal stability, solubility, and mechanical strength, has been investigated. For instance, Yin et al. (2005) synthesized novel fluorinated polyimides with outstanding thermal stability and mechanical properties, demonstrating the impact of fluorinated compounds on advancing materials with superior performance (Yin et al., 2005).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, the structural modification of pharmaceutical compounds through the introduction of fluorinated groups is a common strategy to improve their biological activity, stability, and bioavailability. For example, Claudi et al. (1990) synthesized dopamine receptor ligands by incorporating fluorine atoms, aiming to enhance their affinity and selectivity toward receptor subtypes, which underscores the role of fluorinated ethylamines in the design of novel therapeutics (Claudi et al., 1990).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPGRAQALZJNF-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



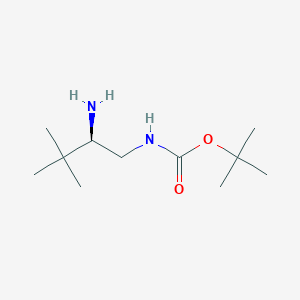

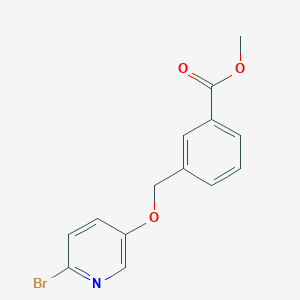
![[(1R,2R)-2-ethynylcyclopropyl]benzene](/img/structure/B1472125.png)

